molecular formula C5H2ClNO2S2 B6589505 4-cyanothiophene-3-sulfonyl chloride CAS No. 112472-37-4

4-cyanothiophene-3-sulfonyl chloride

Cat. No. B6589505
CAS RN: 112472-37-4
M. Wt: 207.7
InChI Key:
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Description

4-Cyanothiophene-3-sulfonyl chloride (4-CTSCl) is an important organosulfur compound that has been widely studied in recent years. It is a monocyclic aromatic compound, which has been used in numerous scientific applications and is known for its versatile reactivity. 4-CTSCl is used as a reagent in organic synthesis, as a catalyst in polymerization reactions and in the preparation of new materials. It has also been studied for its potential therapeutic applications in medicine and biochemistry.

Scientific Research Applications

4-cyanothiophene-3-sulfonyl chloride is widely used in scientific research and has a variety of applications. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and in the preparation of new materials. It has also been studied for its potential therapeutic applications in medicine and biochemistry. For example, it has been used in the synthesis of a variety of drugs, including antibiotics, antiviral agents, and antitumor drugs. It has also been used in the synthesis of polymers and other materials, such as nanomaterials and nanocomposites.

Mechanism of Action

The mechanism of action of 4-cyanothiophene-3-sulfonyl chloride is not fully understood. However, it is known to be highly reactive and is capable of undergoing numerous reactions with other compounds. For example, it can undergo nucleophilic substitution reactions, which involve the replacement of one atom or group of atoms with another. It can also undergo electrophilic addition reactions, where an electron-deficient species (such as a carbonyl group) reacts with an electron-rich species (such as an alkene). Finally, it can also undergo radical reactions, where a radical is formed and then reacts with another molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is known to be highly reactive and is capable of undergoing numerous reactions with other compounds. It has been shown to be toxic to cells in vitro, and its effects on humans are not known. It has also been shown to be toxic to aquatic organisms, and its effects on the environment are not fully understood.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-cyanothiophene-3-sulfonyl chloride in laboratory experiments is its high reactivity, which allows for a wide range of reactions to be carried out. It is also relatively inexpensive and easy to obtain. However, there are also some limitations to using this compound in laboratory experiments. For example, it is highly toxic and must be handled with care. It is also highly corrosive and can react with other compounds, which can lead to contamination of the reaction mixture.

Future Directions

There are a number of potential future directions for 4-cyanothiophene-3-sulfonyl chloride. For example, further research could be done to investigate its potential therapeutic applications in medicine and biochemistry. Additionally, it could be used in the synthesis of new materials, such as nanomaterials and nanocomposites. Finally, it could be used to study the mechanisms of chemical reactions and to develop new catalysts for organic synthesis.

Synthesis Methods

4-cyanothiophene-3-sulfonyl chloride is synthesized by reacting 4-cyanothiophene with thionyl chloride in the presence of a base, such as pyridine or triethylamine. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile, and yields the desired product in high yields (typically more than 95%). The reaction is also known to be highly efficient and can be scaled up for larger-scale applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-cyanothiophene-3-sulfonyl chloride involves the reaction of 4-cyanothiophene with chlorosulfonic acid.", "Starting Materials": [ "4-cyanothiophene", "Chlorosulfonic acid" ], "Reaction": [ "Add 4-cyanothiophene to a reaction flask", "Add chlorosulfonic acid dropwise to the reaction flask while stirring", "Heat the reaction mixture to 80-90°C for 2-3 hours", "Cool the reaction mixture to room temperature", "Pour the reaction mixture into ice-cold water", "Extract the product with dichloromethane", "Dry the organic layer with anhydrous sodium sulfate", "Filter the organic layer and concentrate the solvent under reduced pressure", "Purify the product by column chromatography" ] }

CAS RN

112472-37-4

Molecular Formula

C5H2ClNO2S2

Molecular Weight

207.7

Purity

95

Origin of Product

United States

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